molecular formula C9H5F2IO4 B1403052 Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate CAS No. 1298047-55-8

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Cat. No. B1403052
M. Wt: 342.03 g/mol
InChI Key: PKBPVMAEUGLOER-UHFFFAOYSA-N
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Description

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a chemical compound with the following properties:



  • IUPAC Name : Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.

  • CAS Number : 1298047-55-8.

  • Molecular Formula : C<sub>9</sub>H<sub>6</sub>F<sub>2</sub>O<sub>4</sub>.

  • Molecular Weight : Approximately 216.14 g/mol.



Molecular Structure Analysis

The molecular structure of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate consists of a benzodioxole ring with fluorine and iodine substituents. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography.



Chemical Reactions Analysis

While specific reactions involving this compound are not extensively documented, it likely participates in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, nucleophilic substitutions, or other synthetic processes.



Physical And Chemical Properties Analysis


  • Physical Form : Solid or liquid.

  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Density : Not specified.

  • Solubility : Further experimental data needed.

  • Storage Temperature : Refrigerator.

  • Purity : >98.0% (GC).


Scientific Research Applications

Heavy-Halogen Migrations and Structural Elaboration

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate has been studied for its unique behavior in heavy-halogen migrations, essential for structural elaboration in organic compounds. Research has shown that bromine migration in lithiated derivatives of this compound can be achieved by protecting the 7-position, leading to the formation of various iodinated and carboxylated derivatives (Gorecka, Leroux, & Schlosser, 2004).

Organometallic Methodology and Derivative Synthesis

The compound has been used in an organometallic methodology study, demonstrating its conversion into a wide range of new derivatives. This research is significant for understanding the lithiation process and subsequent reactions with various electrophiles, leading to the production of key organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).

Synthesis of λ3-Iodanes

In the synthesis of λ3-iodanes, which are compounds of significant interest in organic chemistry, derivatives of methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate have been effectively utilized. This research is pivotal in the development of new synthetic routes for complex organic molecules (Rabah & Koser, 1996).

PET Radiotracers for Imaging Alzheimer's Disease

The compound is also significant in the synthesis of PET radiotracers, which are crucial for imaging in medical diagnostics, particularly for conditions like Alzheimer's disease. The synthesis of carbon-11-labeled inhibitors using derivatives of this compound demonstrates its potential in advanced medical research (Gao, Wang, & Zheng, 2018).

Regioselectivity in Biaryl Coupling Reactions

The compound's utility in biaryl coupling reactions has been explored, highlighting its role in achieving selective outcomes in organic synthesis. This research contributes to a deeper understanding of reaction mechanisms and selectivity in complex organic syntheses (Harayama, Hori, Abe, & Takeuchi, 2006).

Safety And Hazards


  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

  • Safety Data Sheet : Link


Future Directions

Researchers should focus on:



  • Elucidating the synthetic pathways for this compound.

  • Investigating its biological activity and potential applications.

  • Exploring derivatives and modifications for improved properties.


properties

IUPAC Name

methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBPVMAEUGLOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Synthesis routes and methods

Procedure details

17.0 g of 2,2-difluoro-7-triethylsilanyl-benzo[1,3]dioxole-5-carboxylic acid methyl ester were dissolved using 100 ml of CCl4 and 2.9 ml of ICl added. The mixture was then stirred for 3 h at 77° C., 1.5 ml of ICl added and stirred for 2 h at 77° C. The mixture was then allowed to cool to room temperature, 200 ml of CH2Cl2 added, and washed three times using 300 ml of a saturated aqueous Na2SO3-solution each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP 1:20 yielded 10.2 g of the title compound, colorless oil. Rf (EA/HEP 1:20)=0.30
Name
2,2-difluoro-7-triethylsilanyl-benzo[1,3]dioxole-5-carboxylic acid methyl ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
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Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
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Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 5
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 6
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

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